Cas no 477857-51-5 (Pyrimidine, 4,5-dimethoxy-2-phenyl-)

Pyrimidine, 4,5-dimethoxy-2-phenyl- 化学的及び物理的性質
名前と識別子
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- Pyrimidine, 4,5-dimethoxy-2-phenyl-
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- MDL: MFCD02102305
- インチ: 1S/C12H12N2O2/c1-15-10-8-13-11(14-12(10)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3
- InChIKey: WEZMXXMSIFOFDN-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)=NC=C(OC)C(OC)=N1
Pyrimidine, 4,5-dimethoxy-2-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A887952-1g |
4,5-Dimethoxy-2-phenylpyrimidine |
477857-51-5 | 90% | 1g |
$350.0 | 2023-03-17 | |
abcr | AB299050-100 mg |
4,5-Dimethoxy-2-phenylpyrimidine; . |
477857-51-5 | 100mg |
€221.50 | 2023-04-26 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00877379-1g |
4,5-Dimethoxy-2-phenylpyrimidine |
477857-51-5 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
abcr | AB299050-100mg |
4,5-Dimethoxy-2-phenylpyrimidine; . |
477857-51-5 | 100mg |
€283.50 | 2025-02-17 |
Pyrimidine, 4,5-dimethoxy-2-phenyl- 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
Pyrimidine, 4,5-dimethoxy-2-phenyl-に関する追加情報
Pyrimidine, 4,5-dimethoxy-2-phenyl- (CAS No. 477857-51-5): A Comprehensive Overview in Modern Chemical Biology
Pyrimidine, 4,5-dimethoxy-2-phenyl-, identified by its Chemical Abstracts Service Number (CAS No. 477857-51-5), is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic aromatic molecule has garnered attention due to its unique structural and functional properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural framework of Pyrimidine, 4,5-dimethoxy-2-phenyl- consists of a pyrimidine core substituted with methoxy groups at the 4 and 5 positions and a phenyl ring at the 2 position. This particular arrangement imparts distinct electronic and steric characteristics to the molecule, which are highly influential in its interactions with biological targets. The presence of multiple functional groups makes it a versatile intermediate for synthetic chemists, enabling the construction of more complex derivatives with tailored biological activities.
In recent years, there has been a surge in research focusing on pyrimidine derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. The methoxy and phenyl substituents in Pyrimidine, 4,5-dimethoxy-2-phenyl- contribute to its ability to modulate enzyme activity and interact with specific protein targets, making it a promising candidate for drug discovery.
One of the most compelling aspects of Pyrimidine, 4,5-dimethoxy-2-phenyl- is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop inhibitors targeting key enzymes involved in disease pathways. For instance, studies have shown that derivatives of this compound can inhibit kinases and other enzymes implicated in cancer progression. The methoxy groups provide opportunities for further functionalization, allowing chemists to fine-tune the properties of the molecule for optimal biological activity.
The phenyl ring in Pyrimidine, 4,5-dimethoxy-2-phenyl- also plays a crucial role in determining its interactions with biological targets. Phenyl rings are known to enhance binding affinity through π-stacking interactions and can be further modified to improve solubility and pharmacokinetic properties. This has led to the development of several lead compounds that are currently undergoing preclinical evaluation for their therapeutic potential.
Advances in computational chemistry have further enhanced the utility of Pyrimidine, 4,5-dimethoxy-2-phenyl-. Molecular modeling studies have provided insights into how this compound interacts with its biological targets at the atomic level. These studies have not only helped in understanding the mechanism of action but also guided the design of more potent derivatives. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.
The synthesis of Pyrimidine, 4,5-dimethoxy-2-phenyl- itself is an intriguing challenge that has spurred innovation in synthetic methodology. Traditional synthetic routes often involve multi-step processes that can be time-consuming and require specialized equipment. However, recent advances in catalytic chemistry have enabled more efficient and scalable synthesis methods. These innovations have not only improved access to this compound but also paved the way for the synthesis of more complex derivatives.
In conclusion, Pyrimidine, 4,5-dimethoxy-2-phenyl- (CAS No. 477857-51-5) represents a fascinating example of how structural complexity can be leveraged to develop bioactive molecules with significant therapeutic potential. Its unique combination of functional groups makes it a valuable scaffold for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in chemical biology and pharmaceutical research for years to come.
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